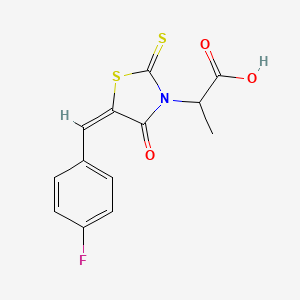![molecular formula C10H15N3O B2447820 (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 1867312-77-3](/img/structure/B2447820.png)
(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol, also known as J147, is a synthetic compound that has been developed as a potential treatment for Alzheimer's disease. It was first discovered by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since been the subject of extensive research.
作用机制
The exact mechanism of action of (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol is not yet fully understood, but it is believed to work by targeting multiple pathways involved in the development and progression of Alzheimer's disease. One of the key pathways is the production of amyloid beta, a protein that forms plaques in the brain and is thought to contribute to the cognitive decline associated with Alzheimer's. (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to reduce the production of amyloid beta in cell culture and animal models.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to have other biochemical and physiological effects. It has been reported to increase levels of certain proteins that are important for neuronal function and to protect against oxidative stress, which is thought to play a role in the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol for lab experiments is that it appears to be relatively non-toxic and well-tolerated in animal models. This makes it a promising candidate for further preclinical and clinical development. However, one limitation is that the exact mechanism of action is not yet fully understood, which may make it more difficult to develop targeted therapies based on this compound.
未来方向
There are several potential future directions for research on (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol. One area of interest is to further elucidate the mechanism of action and identify specific targets that could be used for drug development. Another direction is to test the efficacy of (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol in human clinical trials, which could provide valuable information on its safety and potential therapeutic benefits. Finally, there is interest in developing (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol as a tool for studying the molecular and cellular mechanisms of Alzheimer's disease, which could lead to the development of new therapies and diagnostic tools.
合成方法
(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The exact details of the synthesis method are proprietary, but it has been reported that the final product is a white crystalline powder with a molecular weight of 383.5 g/mol.
科学研究应用
(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol has been the subject of numerous scientific studies, both in vitro and in vivo. One of the most significant findings is that it appears to improve cognitive function in animal models of Alzheimer's disease. In a study published in the journal Aging Cell, researchers found that (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol improved memory and learning in mice that had been genetically engineered to develop Alzheimer's-like symptoms.
属性
IUPAC Name |
(1R,2R)-2-[(2,6-dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-6-5-10(12-7(2)11-6)13-8-3-4-9(8)14/h5,8-9,14H,3-4H2,1-2H3,(H,11,12,13)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOWSRKXVJGMQW-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)N[C@@H]2CC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

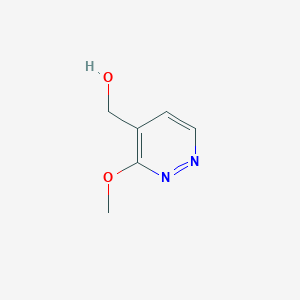
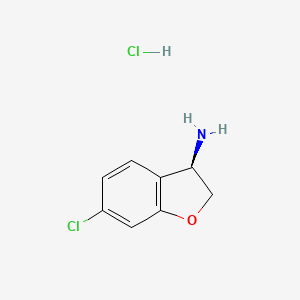
![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)
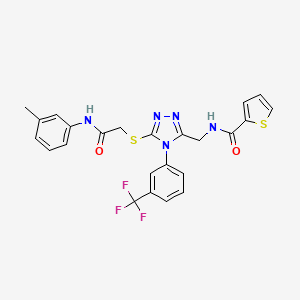


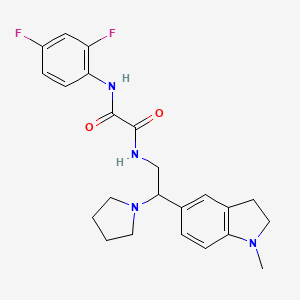
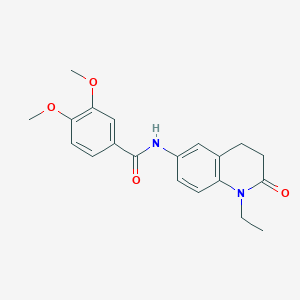
![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)
![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)
